2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose

Carbohydrate synthesis Glycosylation Mannosamine chemistry

N-Cbz-protected D-mannosamine for α-selective glycosylation via stereoconvergent oxazolidinone donors, eliminating dual-pathway optimization for consistent α-mannosamine assembly. Cbz group provides acid-stable amine masking for orthogonal hydrogenolysis, remaining intact under TFA-mediated Boc removal during multi-step glycopeptide synthesis. Validated precursor to 2-amino-2-deoxy-D-mannuronic acid via Pt-catalyzed oxidation. ISO-certified ≥98% purity for pharmaceutical R&D; 95% grade available for exploratory research.

Molecular Formula C14H19NO7
Molecular Weight 313.3 g/mol
CAS No. 1174233-24-9
Cat. No. B1375975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose
CAS1174233-24-9
Molecular FormulaC14H19NO7
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21)/t10-,11-,12-,13-/m1/s1
InChIKeyGLXPSFVNAPWXDF-FDYHWXHSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose (CAS 1174233-24-9): Procurement Specifications and Chemical Identity Guide


2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose (CAS 1174233-24-9) is an N-Cbz-protected D-mannosamine derivative with molecular formula C14H19NO7 and molecular weight 313.30 g/mol [1]. This compound features a benzyloxycarbonyl (Cbz) protecting group at the 2-amino position of the D-mannose scaffold, distinguishing it from unprotected D-mannosamine and alternative N-protected derivatives such as N-acetyl, N-Boc, or N-phthalimido mannosamine [2]. The compound exhibits predicted physicochemical properties including a polar surface area of 136 Ų, 5 hydrogen bond donors, 8 hydrogen bond acceptors, and an ACD/LogP value of 0.08 .

Why N-Cbz-D-Mannosamine Cannot Be Interchanged with Alternative 2-Amino-2-Deoxy-D-Mannose Derivatives


In carbohydrate chemistry and glycobiology research, 2-amino-2-deoxy-D-mannose derivatives are not functionally interchangeable due to fundamental differences in protecting group chemistry, stereoelectronic effects on glycosylation reactivity, and downstream deprotection compatibility. The N-Cbz protecting group in 2-(benzyloxycarbonylamino)-2-deoxy-D-mannose confers distinct reactivity profiles compared to N-acetyl (permanent protection), N-Boc (acid-labile), or N-phthalimido (participating group in glycosylation) derivatives [1]. Substitution with an unprotected 2-amino-2-deoxy-D-mannose hydrochloride yields a charged ammonium species incompatible with most glycosylation conditions, while alternative N-protecting groups alter the stereochemical outcome of glycosidic bond formation [2]. The following quantitative evidence demonstrates where this specific Cbz-protected derivative provides verifiable differentiation.

Quantitative Differentiation Evidence for 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose: Head-to-Head Comparison Data


Glycosyl Donor Stereoconvergence: N-Cbz Derivatives Enable α-Selective Mannosamine Framework Construction

N-Cbz 2-mannosamine oxazolidinone derivatives demonstrate stereoconvergent glycosyl donor behavior, enabling α-selective glycosidic bond formation for 2-mannosamine frameworks [1]. In contrast, alternative N-protected mannosamine donors lacking the oxazolidinone structural element exhibit variable or opposite stereoselectivity profiles. The anomeric n-pentenyl glycosides of N-Cbz 2-mannosamine oxazolidinones were separately converted to oxazolidinone-opened derivatives 28α and 28β, both of which served as stereoconvergent donors to produce α-linked products [1]. This stereoconvergence is not observed with N-acetylmannosamine donors, which typically require auxiliary control for α-selectivity [2].

Carbohydrate synthesis Glycosylation Mannosamine chemistry Stereoselective synthesis

Orthogonal N-Protection Compatibility: Cbz vs. Boc Deprotection Selectivity in Multi-Step Synthesis

The Cbz (benzyloxycarbonyl) protecting group offers orthogonal deprotection selectivity relative to the Boc (tert-butyloxycarbonyl) group [1]. Specifically, Cbz-protected amines can be removed via hydrogenolysis while leaving Boc-protected amines intact, and conversely, Boc groups can be cleaved under acidic conditions without affecting Cbz protection [2]. This orthogonality is critical for multi-step carbohydrate and glycoconjugate syntheses requiring sequential amine deprotection. In a comparative N-allylation study of D-glucosamine derivatives, Cbz-protected substrate yielded 55% product, while the corresponding Boc-protected mannosamine derivative gave an 88% yield under identical conditions [3], demonstrating that protection choice directly impacts reaction efficiency.

Protecting group strategy Orthogonal deprotection Peptide/glycopeptide synthesis Multi-step organic synthesis

Vendor Purity and Supply Chain Differentiation: Comparative Procurement Metrics

Across commercial suppliers, 2-(benzyloxycarbonylamino)-2-deoxy-D-mannose exhibits measurable differentiation in purity specifications and supply chain certifications. MolCore supplies this compound at NLT 98% purity with ISO certification for global pharmaceutical R&D and quality control applications . Chemenu offers 95%+ purity (Catalog CM410034) . Leyan provides 98% purity material (Product 1606384) with tiered pricing at 5g and 10g scales . Alfa Chemistry supplies 98% purity material with comprehensive analytical characterization [1]. This vendor differentiation is meaningful because the compound is not a commodity item; procurement decisions must balance purity requirements (95% vs. 98%) against ISO certification status and available quantity tiers.

Chemical procurement Quality control Supply chain reliability Pharmaceutical intermediates

Synthetic Route Establishment: Direct Access to Mannuronic Acid Framework via N-Cbz Intermediate

The N-Cbz protected D-mannosamine derivative serves as a critical intermediate for accessing 2-amino-2-deoxy-D-mannuronic acid frameworks. Kundu et al. established that 2-(benzyloxycarbonylamino)-2-deoxy-D-mannose (compound 2) was converted to benzyl 2-(benzyloxycarbonyl)amino-2-deoxy-α-D-mannoside by treatment with benzyl alcohol containing 2% hydrogen chloride, followed by platinum-catalyzed oxidation to benzyl 2-(benzyloxycarbonyl)amino-2-deoxy-α-D-mannopyranosiduronic acid (4) [1]. Periodate oxidation confirmed the pyranoid structure of the resulting uronic acid [1]. In contrast, alternative N-protected mannosamine derivatives (e.g., N-acetyl) cannot undergo this specific oxidative transformation to uronic acid without concomitant N-deprotection or side reactions [2].

Uronic acid synthesis Mannuronic acid Oxidation methodology Carbohydrate building blocks

Validated Application Scenarios for 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose Based on Quantitative Evidence


Synthesis of α-Linked 2-Mannosamine Glycoconjugates via Stereoconvergent Glycosylation

This compound is specifically indicated for research programs requiring α-selective construction of 2-mannosamine-containing glycosidic linkages. N-Cbz 2-mannosamine oxazolidinone derivatives (derived from this building block) function as stereoconvergent glycosyl donors, where both α- and β-anomeric starting materials converge to yield α-linked products [1]. This property eliminates the need for separate optimization of α- and β-donor pathways, reducing synthetic development time and improving overall yield consistency in α-mannosamine framework construction.

Multi-Step Synthesis Requiring Orthogonal N-Protection with Acid-Stable Amine Masking

For synthetic sequences involving acidic reaction conditions incompatible with Boc protection, 2-(benzyloxycarbonylamino)-2-deoxy-D-mannose provides acid-stable amine masking while maintaining orthogonal deprotection capability via hydrogenolysis [1]. This is particularly relevant in glycopeptide synthesis and complex carbohydrate assembly where sequential deprotection of multiple amine functionalities is required. The Cbz group remains intact under TFA-mediated Boc deprotection conditions, enabling strategic protecting group manipulation.

Precursor for 2-Amino-2-Deoxy-D-Mannuronic Acid Derivatives

This compound serves as the validated synthetic precursor for accessing 2-amino-2-deoxy-D-mannuronic acid frameworks via established methodology [1]. The synthetic route proceeds through benzyl glycoside formation (benzyl alcohol/2% HCl) followed by Pt-catalyzed oxidation to the corresponding mannopyranosiduronic acid derivative. Subsequent hydrogenolysis yields free 2-amino-2-deoxy-D-mannuronic acid, which differs from its 2-epimer (2-amino-2-deoxy-D-glucuronic acid) in optical rotation, paper chromatography, and electrophoretic behavior.

Pharmaceutical R&D and Quality Control Requiring ISO-Certified High-Purity Building Blocks

For pharmaceutical development applications demanding traceable quality assurance, this compound is available at ≥98% purity with ISO certification from qualified suppliers [1]. The ISO-certified grade material supports global pharmaceutical R&D and quality control workflows where documentation, batch-to-batch consistency, and regulatory compliance are mandatory. Lower-purity alternatives (95% grade) are available for exploratory research where cost considerations outweigh certification requirements [2].

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